5-Chloro-2-(2-nitrophenoxy)phenol
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Overview
Description
5-Chloro-2-(2-nitrophenoxy)phenol: is an organic compound with the molecular formula C12H8ClNO4 It is a derivative of phenol, characterized by the presence of a chlorine atom and a nitrophenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with 2-nitrophenol in the presence of a base such as sodium hydride in dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere at elevated temperatures (around 125°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(2-nitrophenoxy)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride in DMF, potassium carbonate in reflux conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenols with various functional groups.
Reduction: 5-Chloro-2-(2-aminophenoxy)phenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(2-nitrophenoxy)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted phenols and anilines .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed as an intermediate in the synthesis of various specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-nitrophenoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its use as an antimicrobial agent in personal care products.
2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol:
Uniqueness: 5-Chloro-2-(2-nitrophenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a nitrophenoxy group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C12H8ClNO4 |
---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
5-chloro-2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H8ClNO4/c13-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)14(16)17/h1-7,15H |
InChI Key |
COIDXTLVJPMZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
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